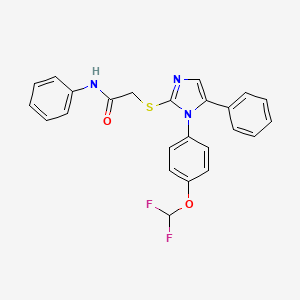

![molecular formula C12H12N2 B2472214 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-30-2](/img/structure/B2472214.png)

6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

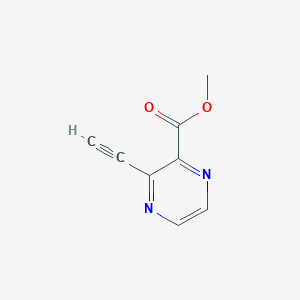

Pyrroloquinoline is a three-membered azaheterocyclic system that is composed of a pyrazole and quinoline fragment . These compounds have been the subject of research for over 100 years due to their photophysical and biological properties .

Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Molecular Structure Analysis

The parent structure of pyrroloquinoline can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The synthesis of such compounds often involves annulation of the benzene or pyridine ring in the final step of the synthesis .Scientific Research Applications

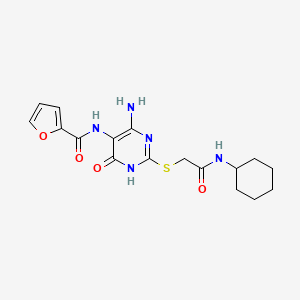

Anticancer Agents:

- Researchers have explored the antiproliferative activity of 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline analogs against various cancer cell lines . These compounds could serve as promising leads for developing novel anticancer drugs.

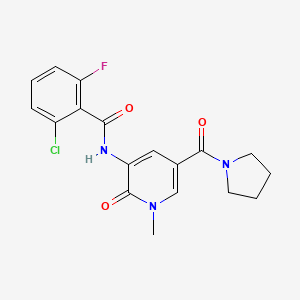

- Some derivatives of 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline have been investigated as FGFR4 inhibitors. These compounds exhibit potent antiproliferative effects against Hep3B cells .

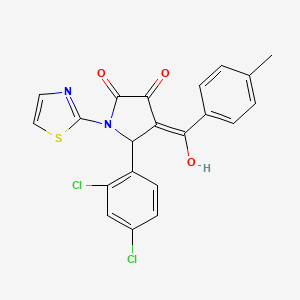

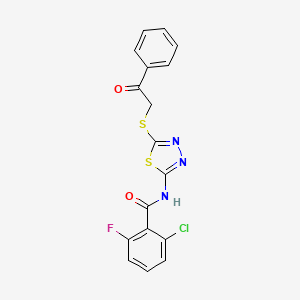

- Hybrid derivatives combining fragments of 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline and thiazole have been designed as potential dual inhibitors of coagulation factors Xa and XIa . Such compounds could find applications in anticoagulant therapy.

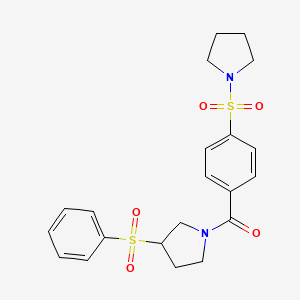

Analytical Chemistry

6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline derivatives have also been employed in analytical chemistry:

Metal Ion Detection:- Certain compounds containing this scaffold can selectively detect Zn^2+ ions in the presence of other cations, including Cd^2+ and Hg^2+ .

- They have also been used for the selective detection of water and fluoride ions .

Synthetic Methods

Let’s explore the synthetic approaches for obtaining 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline:

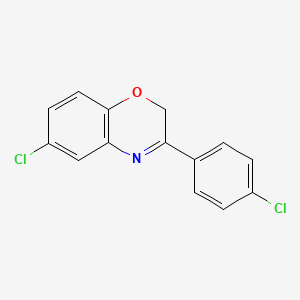

Annulation of the Benzene Ring: Annulation of the Pyridine Ring:Mechanism of Action

Target of Action

The primary targets of 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in the suppression of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

Similar compounds have been shown to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting that this compound may also have good bioavailability.

Result of Action

The inhibition of FGFRs by 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline can lead to the suppression of tumor growth and proliferation . It can also induce apoptosis in cancer cells .

Future Directions

properties

IUPAC Name |

6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)7-9-4-5-13-12(9)14-11/h2-3,6-7H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLLTTRPEYPRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(NCC3)N=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2472140.png)

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)

![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)

![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)